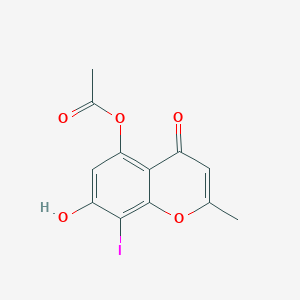
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Aplicaciones Científicas De Investigación
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in the regulation of cell proliferation and apoptosis. It has also been found to induce cell cycle arrest and activate specific signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate has a range of biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in the regulation of cell proliferation, such as cyclin-dependent kinases and topoisomerases. It has also been found to induce apoptosis by activating specific signaling pathways, such as the p53 pathway. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate in lab experiments is its potential anti-cancer properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate. One direction is to further investigate its mechanism of action and identify specific molecular targets that it interacts with. This will help in the development of more specific and targeted anti-cancer drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of this compound for its safe use in humans.
Métodos De Síntesis
The synthesis of 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate involves a multistep process that starts with the reaction of 2-methyl-4H-chromen-4-one with iodine and potassium hydroxide. This reaction leads to the formation of 7-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate, which is then converted into 7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate through a series of reactions involving sodium hydride, acetic anhydride, and acetic acid. The final product is obtained through purification and isolation processes.
Propiedades
Nombre del producto |
7-hydroxy-8-iodo-2-methyl-4-oxo-4H-chromen-5-yl acetate |
|---|---|
Fórmula molecular |
C12H9IO5 |
Peso molecular |
360.1 g/mol |
Nombre IUPAC |
(7-hydroxy-8-iodo-2-methyl-4-oxochromen-5-yl) acetate |
InChI |
InChI=1S/C12H9IO5/c1-5-3-7(15)10-9(18-6(2)14)4-8(16)11(13)12(10)17-5/h3-4,16H,1-2H3 |
Clave InChI |
CRWJSWDROVSXLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2OC(=O)C)O)I |
SMILES canónico |
CC1=CC(=O)C2=C(C=C(C(=C2O1)I)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)



![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)
![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
